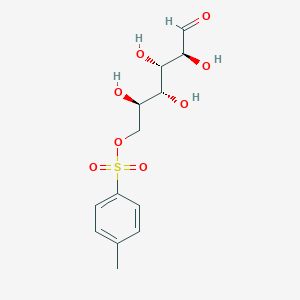

6-O-Tosyl-D-mannose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-O-Tosyl-D-mannose: is a derivative of D-mannose, a naturally occurring sugar. The compound is characterized by the presence of a tosyl group (4-methylbenzenesulfonate) attached to the sixth carbon of the mannose molecule. This modification makes this compound a valuable intermediate in organic synthesis, particularly in the field of carbohydrate chemistry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Tosyl-D-mannose typically involves the tosylation of D-mannose. The process begins with the protection of hydroxyl groups on D-mannose, followed by selective tosylation at the sixth position. The reaction is usually carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often include maintaining a low temperature to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: 6-O-Tosyl-D-mannose undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate for synthesizing different derivatives.

Reduction Reactions: The compound can be reduced to form deoxy derivatives.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding acids or aldehydes.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines, thiols, or alkoxides are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution: Various substituted mannose derivatives.

Reduction: Deoxy-mannose derivatives.

Oxidation: Mannonic acid or mannoic acid derivatives.

科学的研究の応用

Biochemical Research Applications

6-O-Tosyl-D-mannose serves as a valuable tool in biochemical research, particularly in the study of glycosylation processes and metabolic pathways.

- Bioorthogonal Probes : The compound has been utilized as a selective bioorthogonal probe for N-glycan hybrid structures. In a recent study, researchers modified the 6-hydroxyl group of D-mannose with a tosyl group to enhance its specificity for metabolic labeling of proteins in HeLa cells. This modification allows for targeted studies on glycosylation patterns and their implications in cellular functions and disease states .

- Metabolic Remodeling Studies : Research has indicated that mannose, including its derivatives like this compound, can induce metabolic remodeling in cancer cells. A study demonstrated that excessive mannose influx could lead to the generation of slow-cycling cells, which are less proliferative and more resistant to chemotherapy. This finding suggests potential applications of this compound in sensitizing cancer cells to treatment by impairing their metabolic capacity .

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in creating novel therapeutic agents.

Metabolic Studies

The role of this compound in metabolic studies is significant due to its effects on cellular metabolism.

- Impact on dNTP Pools : In cancer research, it has been observed that mannose challenges can deplete deoxyribonucleotide triphosphate (dNTP) pools in cells. This depletion is crucial for understanding how metabolic alterations can affect DNA synthesis and cell cycle progression, potentially leading to enhanced sensitivity to chemotherapeutic agents .

- Glycolytic Flux Analysis : Studies have shown that exposure to mannose can alter glycolytic flux and ATP production rates in cancer cells, indicating a shift in cellular energy metabolism. These insights can guide future research on metabolic therapies targeting cancer metabolism using compounds like this compound .

Case Studies and Experimental Findings

作用機序

The mechanism of action of 6-O-Tosyl-D-mannose primarily involves its role as an intermediate in various chemical reactions. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions.

類似化合物との比較

6-O-Tosyl-D-glucose: Similar to 6-O-Tosyl-D-mannose but derived from glucose.

6-O-Tosyl-D-galactose: Derived from galactose and used in similar applications.

6-O-Tosyl-D-fructose: Derived from fructose and used in carbohydrate synthesis.

Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of the tosyl group at the sixth position of the mannose molecule provides distinct chemical properties, making it a versatile intermediate in the synthesis of various carbohydrate derivatives. Its ability to undergo selective reactions without affecting other hydroxyl groups in the molecule is a significant advantage .

生物活性

6-O-Tosyl-D-mannose is a modified sugar that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This compound is primarily recognized for its role as a precursor in the synthesis of antiviral drugs and its utility in studying glycosylation pathways. Below, we explore its biological activity through various research findings, applications, and case studies.

This compound is synthesized through the tosylation of D-mannose, which involves the introduction of a tosyl group to enhance the compound's reactivity. This modification allows for selective functionalization of hydroxyl groups, facilitating subsequent reactions that are critical in drug development and biochemical studies. The synthesis typically requires controlled conditions to optimize yields and minimize side reactions.

Biological Activity

1. Interaction with Mannose Receptors

The biological activity of this compound is closely linked to its interaction with mannose receptors on cell surfaces. These receptors play a crucial role in the uptake of mannosylated constructs, particularly in targeting intracellular pathogens such as bacteria and viruses. Studies indicate that this compound can modulate cell-matrix interactions, which are vital for various biochemical pathways, especially in post-translational modifications of proteins.

2. Inhibition of Mannosyltransferases

Research has demonstrated that this compound serves as a substrate analog to inhibit mannosyltransferases, enzymes involved in O-mannosylation—a critical process for protein glycosylation. This inhibition has implications for understanding diseases like congenital muscular dystrophies, where altered glycosylation patterns are observed. Techniques such as mass spectrometry and NMR spectroscopy are employed to analyze the effects of this inhibition on modified proteins .

Applications in Pharmacology

1. Antiviral Drug Development

This compound is instrumental in developing antiviral agents due to its ability to mimic natural substrates of viral enzymes. Its structural properties allow it to interfere with viral replication processes, making it a valuable candidate for antiviral drug synthesis. Preliminary studies have shown promising activity against viruses like influenza .

2. Glycoconjugate Vaccines and Drug Delivery Systems

In medicinal chemistry, this compound is utilized to create glycoconjugate vaccines and drug delivery systems. Its biocompatibility and functionalizability enable researchers to design targeted therapies that can enhance the efficacy of vaccines and therapeutic agents by improving their delivery mechanisms within the body.

Case Studies

Case Study 1: Anticancer Activity

Recent investigations into mannose metabolism have revealed that mannose can inhibit cell proliferation and enhance chemotherapy efficacy. In genetically engineered human cancer cells, excess mannose led to metabolic remodeling that impaired DNA synthesis, thereby sensitizing these cells to chemotherapeutic agents like cisplatin. This effect underscores the potential of mannose-related compounds, including this compound, in cancer therapy .

Case Study 2: Protein Glycosylation Pathways

A study focused on the role of this compound in protein glycosylation pathways highlighted its utility as a tool for probing O-mannosylation processes. By inhibiting specific mannosyltransferases, researchers were able to elucidate the roles these enzymes play in various biological contexts, providing insights into their contributions to cellular functions and disease mechanisms .

Summary of Research Findings

特性

IUPAC Name |

[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-7-11(16)13(18)12(17)10(15)6-14/h2-6,10-13,15-18H,7H2,1H3/t10-,11-,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJLNPUSKXXYSV-FDYHWXHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。